Product packaging for (Z)-Methyl tetradec-9-enoate(Cat. No.:)

(Z)-Methyl tetradec-9-enoate

Cat. No.: B12508148
M. Wt: 240.38 g/mol
InChI Key: RWIPSJUSVXDVPB-UHFFFAOYSA-N
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Description

Contextualization as a Methyl Ester of an Unsaturated Fatty Acid

(Z)-Methyl tetradec-9-enoate is the methyl ester of myristoleic acid, a monounsaturated omega-5 fatty acid. nih.govwikipedia.org Myristoleic acid itself is biosynthesized from myristic acid through the action of the enzyme Stearoyl-CoA desaturase-1. wikipedia.org The esterification of myristoleic acid with methanol (B129727) results in the formation of this compound. This structural characteristic places it within the broader class of fatty acid methyl esters (FAMEs), which are common in nature and have been the subject of extensive research. evitachem.com

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 56219-06-8
Molecular Formula C15H28O2
Molecular Weight 240.39 g/mol
IUPAC Name methyl (Z)-tetradec-9-enoate
Synonyms Methyl myristoleate (B1240118), cis-9-Tetradecenoate methyl ester
Appearance Colorless to pale yellow liquid
Odor Mild, fatty
Solubility Soluble in organic solvents, limited in water

This table is based on data from multiple sources. medchemexpress.comlarodan.comnih.govbldpharm.comcymitquimica.comfishersci.fi

Significance in Chemoecology and Inter-species Chemical Communication

The role of this compound as a semiochemical—a chemical substance that carries a message—is of particular interest in chemical ecology. It has been identified as a pheromone or allomone in various insect species, influencing their behavior. pherobase.com

For instance, it is a known pheromone for the forest cuckoo bumblebee (Psithyrus sylvestris) and the fruit fly Drosophila paulistorum. pherobase.com In the context of the Asian corn borer, Ostrinia furnacalis, studies have shown that the methyl esters of fatty acids, including a compound closely related to this compound, can elicit electroantennographic (EAG) responses, suggesting they are detected by the moths' antennae and may play a role in oviposition deterrence. oup.com The compound is also found in the rectal gland extracts of the banana fruit fly, Bactrocera musae, and elicits antennal responses, indicating a potential role in their chemical communication system. mdpi.com

Beyond insect communication, research has indicated that this compound, found in cheese-making byproducts, can inhibit the germination of the pathogenic yeast Candida albicans. medchemexpress.commedchemexpress.com This antimicrobial property highlights its potential role in mediating interactions between different species.

Overview of Research Trajectories on this compound

Research on this compound has followed several key trajectories:

Natural Product Identification: A significant body of work has focused on identifying the presence of this compound in various natural sources. It has been found in the fruit extract of Serenoa repens (saw palmetto), in certain animal fats, and as a volatile compound in some plants. medchemexpress.comevitachem.commedchemexpress.com

Pheromone Research: A major area of investigation has been its role as an insect pheromone. The Pherobase, a comprehensive database of pheromones and semiochemicals, lists its involvement in the chemical communication of several insect species. pherobase.com This research is crucial for developing environmentally friendly pest control strategies.

Synthesis and Production: Various methods for the chemical synthesis of this compound have been developed. These include cross-metathesis reactions, which are important for producing pheromone precursors for pest control. scielo.brchemicalbook.comgoogle.com More recently, biotechnological approaches using engineered yeast are being explored for the sustainable production of this and other moth sex pheromones. biorxiv.orgdtu.dk

Biological Activity Studies: Research has also explored the broader biological activities of this compound. Studies have investigated its cytotoxic effects on human prostate cancer cells and its antimicrobial properties. medchemexpress.commedchemexpress.com

Table 2: Documented Presence of this compound in Various Organisms

OrganismRole/Significance
Psithyrus sylvestris (Forest cuckoo bumblebee)Pheromone
Drosophila paulistorum (Fruit fly)Pheromone
Tortonia sp. (Mite)Pheromone
Bactrocera musae (Banana fruit fly)Component of rectal gland secretion, elicits antennal response
Ostrinia furnacalis (Asian corn borer)Related compounds elicit antennal responses, potential oviposition deterrent
Serenoa repens (Saw palmetto)Cytotoxic component of fruit extract
Cheese-making byproductsInhibits Candida albicans germination

This table is based on data from multiple sources. medchemexpress.compherobase.comoup.commdpi.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28O2 B12508148 (Z)-Methyl tetradec-9-enoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

methyl tetradec-9-enoate

InChI

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h6-7H,3-5,8-14H2,1-2H3

InChI Key

RWIPSJUSVXDVPB-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCCCCC(=O)OC

Origin of Product

United States

Natural Occurrence and Distribution of Z Methyl Tetradec 9 Enoate

Presence in Biological Systems: Invertebrate, Vertebrate, Plant, and Microbial Sources

The compound and its parent acid have been identified in a wide array of organisms, indicating its involvement in fundamental biological processes.

Invertebrate Sources: While direct isolation of (Z)-Methyl tetradec-9-enoate from invertebrates is not extensively documented, its precursor, (Z)-9-tetradecenoic acid, plays a crucial role in insect biochemistry. In the female moths Cadra cautella and Spodoptera exigua, (Z)-9-tetradecenoic acid is a key intermediate in the biosynthetic pathway of their major sex pheromone component, (Z,E)-9,12-tetradecadienyl acetate (B1210297). iastate.edu The pathway involves the chain-shortening of (Z)-11-hexadecenoic acid to produce the C14 acid, which is then further processed. iastate.edu This synthesis occurs in the pheromone gland of the moths. nih.gov

Vertebrate Sources: In vertebrates, the compound's precursor, myristoleic acid, is a known constituent of milk fat and adipose tissue. nih.govnih.gov Analysis of dairy products from buffalo milk, including cheese, butter, and ghee, has confirmed the presence of myristoleic acid (C14:1, cis-9). researchgate.net Similarly, studies on cow's milk have identified myristoleic acid as a component of milk fat. nih.gov In humans, myristoleic acid constitutes approximately 0.3-0.7% of the total fatty acid composition in adipose tissue triacylglycerol. researchgate.net The compound has also been a subject of study in relation to human prostatic cells. caymanchem.com

Plant Sources: this compound has been directly identified as a cytotoxic component in the fruit extract of the saw palmetto, Serenoa repens. caymanchem.com Its parent acid is also found in the seed oil of plants belonging to the Myristicaceae family. researchgate.net Furthermore, myristoleic acid has been reported in other plant species such as Hoya crassipes and Hoya pseudolanceolata. researchgate.net Studies on broccoli cultivars have also detected myristic acid, a related fatty acid, in the floret, leaf, and stem, with its concentration varying by season and plant part. researchgate.netresearchgate.net Bee pollen, a product derived from numerous plants, also contains myristoleic acid, with concentrations influenced by the season and the available floral resources. semanticscholar.org

Microbial Sources: The compound is associated with microbial activity, notably in dairy fermentation. It has been found in the by-products of cheese making. caymanchem.com The parent myristoleic acid is a known metabolite produced by the yeast Saccharomyces cerevisiae. researchgate.net Additionally, certain cyanobacteria, such as the strain Cyanobacterium sp. IPPAS B-1200, are characterized by high relative amounts of myristoleic acid, which can constitute up to 10% of its total fatty acids. iastate.edu

Distribution Across Taxa and Specific Organs/Tissues

The distribution of this compound and its parent acid is specific to the organism and tissue type, reflecting specialized metabolic functions.

In plants, the compound is notably concentrated in the reproductive and storage tissues. It is a significant component of the fruit extract of Serenoa repens and is found in the seed oils of Myristicaceae plants. caymanchem.comresearchgate.net In broccoli, related fatty acids are distributed throughout the plant, including the stem, leaves, and florets. researchgate.net

In vertebrates, the distribution is linked to lipid storage and secretion. Myristoleic acid is found in human adipose tissue and is a component of milk fat in cattle and buffaloes. researchgate.netresearchgate.net

In invertebrates, the synthesis of the precursor acid is localized to the pheromone gland in certain moth species, highlighting its role in chemical communication. iastate.edunih.gov

Among microbes, the compound is a product of metabolism in yeast and is a significant component of the total fatty acids in specific strains of cyanobacteria. iastate.eduresearchgate.net

Table 1: Documented Occurrence of this compound and its Precursor, Myristoleic Acid

KingdomPhylum/DivisionSpeciesOrgan/Tissue/SourceCompound Form
PlantaeTracheophytaSerenoa repensFruitThis compound
PlantaeMagnoliophytaMyristicaceae familySeed OilMyristoleic Acid
PlantaeMagnoliophytaBrassica oleraceaFloret, Leaf, StemMyristic Acid
AnimaliaChordataBos taurus (Cow)Milk FatMyristoleic Acid
AnimaliaChordataBubalus bubalis (Buffalo)Milk Fat (Cheese, Butter)Myristoleic Acid
AnimaliaChordataHomo sapiens (Human)Adipose TissueMyristoleic Acid
AnimaliaArthropodaSpodoptera exiguaPheromone GlandMyristoleic Acid (precursor)
FungiAscomycotaSaccharomyces cerevisiae-Myristoleic Acid
BacteriaCyanobacteriaCyanobacterium sp.-Myristoleic Acid

Intra-species Variability in Production and Emission

The production of this compound's precursor, myristoleic acid, exhibits significant variability within species, influenced by genetic, physiological, and environmental factors.

Genetic and Physiological Factors: In dairy cattle, the fatty acid profile of milk, including myristoleic acid content, shows considerable variation both between and within different breeds such as Holstein-Friesian and Jersey. nih.govresearchgate.netuliege.be These differences suggest a moderate genetic basis for fatty acid composition, indicating that it could be a heritable trait. nih.govresearchgate.net A study on native Southern Yellow cattle identified that specific genotypes of the FABP4 gene were associated with elevated levels of myristoleic acid in milk. mdpi.com Furthermore, the physiological state of an individual cow, specifically its autonomic nervous system tone, has been shown to influence the percentage of myristoleic acid in its milk. researchgate.net

Environmental and Seasonal Factors: Seasonal changes significantly impact the fatty acid composition in various organisms. In plants like broccoli, the relative amounts of different fatty acids in the leaves, stem, and florets vary between spring and fall growing seasons. researchgate.netresearchgate.net The fatty acid profile of bee pollen also demonstrates strong seasonal dependence, which is linked to the changing availability of floral sources throughout the year. semanticscholar.org Similar seasonal variations are observed in marine macroalgae, where the content of monounsaturated fatty acids can fluctuate depending on the time of year the samples are collected. mdpi.com

Table 2: Factors Influencing Intra-species Variation of Myristoleic Acid

SpeciesFactorObserved Variation
Bos taurus (Cow)Breed/GeneticsDifferences in myristoleic acid content across breeds (e.g., Holstein, Jersey) and linked to specific gene variants (FABP4). nih.govmdpi.com
Bos taurus (Cow)PhysiologyPercentage of myristoleic acid in milk varies with the animal's autonomic nervous system tone. researchgate.net
Brassica oleracea (Broccoli)Season/Plant PartFatty acid composition in florets, stems, and leaves differs between spring and fall seasons. researchgate.netresearchgate.net
Bee PollenSeason/ForageFatty acid profile, including myristoleic acid, changes based on the season and available flowering plants. semanticscholar.org
Marine MacroalgaeSeasonThe relative content of monounsaturated fatty acids varies with the season of collection. mdpi.com

Environmental Presence and Biogenic Sources

While the direct detection of this compound in environmental samples like water or air is not widely reported, its biogenic sources are abundant. Algae, in particular, are known to release a wide spectrum of volatile organic compounds (VOCs), including various esters, into aquatic and atmospheric environments. frontiersin.orgnih.gov The emission of these VOCs is influenced by environmental factors such as light, temperature, and nutrient availability. frontiersin.orgnih.gov It is plausible that this compound could be a component of these emissions, particularly in marine or freshwater ecosystems experiencing algal blooms. ekb.eg The presence of its parent acid and other fatty acid methyl esters in numerous terrestrial and aquatic organisms suggests that it is continually synthesized and cycled within the biosphere.

Biosynthetic Pathways and Regulation of Z Methyl Tetradec 9 Enoate

Enzymatic Systems Involved in De Novo Synthesis

The de novo synthesis of (Z)-Methyl tetradec-9-enoate is not a singular pathway but rather the culmination of fatty acid synthesis, desaturation, and esterification.

The foundational precursor for the synthesis of the fatty acid backbone is Acetyl-CoA. In lipogenic tissues, cytosolic Acetyl-CoA is primarily derived from citrate, which is transported from the mitochondria and then cleaved by ATP-citrate lyase. portlandpress.com The synthesis proceeds through the carboxylation of Acetyl-CoA to Malonyl-CoA, a reaction catalyzed by Acetyl-CoA carboxylase (ACC). This step is a critical rate-limiting and committed step in fatty acid biosynthesis. portlandpress.comfrontiersin.org

Metabolic flux is directed towards the production of the 14-carbon saturated fatty acid, myristic acid (tetradecanoic acid), through a series of condensation reactions. Malonyl-CoA serves as the two-carbon donor in the elongation cycles managed by the Fatty Acid Synthase (FAS) system. portlandpress.com The flux through this pathway is tightly regulated by the availability of precursors and the energy state of the cell, ensuring that fatty acid synthesis is active when energy and carbon sources are abundant.

Several key enzyme classes are indispensable for the synthesis of this compound.

Synthases : The core of fatty acid synthesis is the Fatty Acid Synthase (FAS) system, a multi-enzyme protein that catalyzes the chain elongation of the fatty acid. In most bacteria, this is a Type II system with dissociated enzymes, whereas in mammals and fungi, it is a large, multifunctional Type I protein. portlandpress.com FAS iteratively adds two-carbon units from Malonyl-CoA to the growing acyl chain until the 14-carbon myristoyl-ACP is formed, which is then released as myristic acid.

Desaturases : The introduction of the characteristic cis-double bond at the ninth carbon position is catalyzed by a Δ9-fatty acid desaturase. wikipedia.orgnih.gov These enzymes are embedded in the membrane of the endoplasmic reticulum in eukaryotes. jst.go.jp The reaction requires molecular oxygen and electrons, which are typically relayed through a system involving cytochrome b₅ and NAD(P)H. jst.go.jp The Δ9-desaturase, such as stearoyl-CoA desaturase (SCD), acts on an acyl-CoA substrate, in this case, myristoyl-CoA, to convert it into myristoleoyl-CoA. nih.govjst.go.jp This desaturation step is a rate-limiting and crucial point for the production of monounsaturated fatty acids. jst.go.jpresearchgate.net

Methyltransferases : The final step is the esterification of the myristoleic acid carboxyl group with a methyl group to form this compound. This reaction is catalyzed by a methyltransferase. In the context of lipid metabolism, N⁶-methyladenosine (m⁶A) RNA methyltransferases, such as METTL3/14, have been shown to regulate the expression of genes involved in lipid synthesis, although direct enzymatic methylation of the fatty acid itself is carried out by specific carboxyl methyltransferases. nih.govnih.govresearchgate.net

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme ClassSpecific Enzyme ExamplePrecursor SubstrateProductFunction
CarboxylaseAcetyl-CoA Carboxylase (ACC)Acetyl-CoAMalonyl-CoACommits carbon units to fatty acid synthesis. portlandpress.com
SynthaseFatty Acid Synthase (FAS)Acetyl-CoA, Malonyl-CoAMyristic Acid (as Myristoyl-ACP)Builds the 14-carbon saturated fatty acid chain. portlandpress.com
DesaturaseΔ9-Desaturase (e.g., SCD1)Myristoyl-CoAMyristoleoyl-CoAIntroduces a cis-double bond at the C9-C10 position. nih.govjst.go.jp
MethyltransferaseCarboxyl MethyltransferaseMyristoleic AcidThis compoundCatalyzes the final esterification step.

Regulation of Biosynthesis

The production of this compound is meticulously controlled at multiple levels to respond to cellular needs and external stimuli.

The expression of genes encoding the biosynthetic enzymes is a primary point of regulation. A key transcription factor in this process is the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which activates the transcription of genes involved in fatty acid synthesis, including ACC and FAS. nih.gov Hormones like insulin (B600854) stimulate SREBP-1c activity, promoting fatty acid synthesis, while glucagon (B607659) has an inhibitory effect.

Epigenetic modifications also play a significant role. The m⁶A RNA methylation, orchestrated by "writer" enzymes like METTL3 and "eraser" enzymes like FTO, can regulate the stability and translation of mRNAs for key lipid metabolism genes, including Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase (SCD). nih.govresearchgate.netmdpi.com For example, increased m⁶A methylation of FASN mRNA by METTL3 can promote lipid accumulation. nih.govresearchgate.net

The biosynthesis of fatty acids, including the precursors to this compound, is highly sensitive to environmental and developmental cues. These factors often influence the cell's need to maintain membrane fluidity. nih.gov

Temperature : Lower temperatures often lead to an upregulation of desaturase activity to increase the proportion of unsaturated fatty acids, which helps maintain the fluidity of cell membranes. nih.govresearchgate.net

Nutrient Availability : The carbon-to-nitrogen (C/N) ratio in the growth medium can significantly impact fatty acid production in microorganisms and plants. tandfonline.com High C/N ratios have been shown to increase the content of unsaturated fatty acids. tandfonline.com

pH and Osmotic Pressure : Changes in extracellular pH and osmotic pressure can trigger adaptive responses in microbial cells, including alterations in the fatty acid composition of their membranes. nih.gov

Developmental Stage : In plants, fatty acid synthesis is developmentally regulated, with significant accumulation of specific fatty acids occurring during seed development. frontiersin.org In animals, hormonal changes associated with development and metabolic state, such as those regulated by insulin, dictate the rate of lipogenesis.

Table 2: Regulatory Factors of Biosynthesis

Regulatory FactorTypeMechanism of ActionEffect on Biosynthesis
SREBP-1cTranscriptionalActivates transcription of lipogenic genes (ACC, FAS). Increased
InsulinHormonalStimulates SREBP-1c expression and activity. Increased
GlucagonHormonalInhibits SREBP-1c activity. Decreased
m⁶A RNA MethylationEpigeneticModulates stability and translation of mRNA for FASN, SCD. nih.govresearchgate.netModulated
Low TemperatureEnvironmentalUpregulates desaturase gene expression and activity. nih.govIncreased Unsaturation
High C/N RatioEnvironmentalAlters metabolic flux towards lipid synthesis. tandfonline.comIncreased

Comparative Biosynthesis Across Organisms

While the core biochemical steps for synthesizing the myristoleate (B1240118) backbone are conserved, the enzymes and their subcellular locations can differ across organisms.

Animals : In mammals, fatty acid synthesis occurs in the cytoplasm using a Type I FAS. Desaturation is carried out by membrane-bound Δ9-desaturases located in the endoplasmic reticulum. wikipedia.orgjst.go.jp

Plants : Plants perform de novo fatty acid synthesis in the plastids using a soluble Type II FAS system. They possess soluble desaturases, such as stearoyl-acyl-carrier-protein desaturase (SAD), which introduce the Δ9 double bond into fatty acids attached to an acyl-carrier protein (ACP). frontiersin.orgwikipedia.org The subsequent esterification and further modifications often occur in the endoplasmic reticulum.

Fungi and Yeasts : Similar to animals, fungi utilize a cytoplasmic Type I FAS. Some oleaginous yeasts are known for their ability to accumulate large amounts of lipids, a process triggered by nutrient limitation (e.g., nitrogen) while a carbon source is still available. portlandpress.com

Bacteria : Bacteria employ a Type II FAS system. portlandpress.com The regulation of unsaturated fatty acid synthesis in bacteria involves distinct transcriptional regulators, such as the FadR activator and FabR repressor in Escherichia coli. portlandpress.com

This diversity reflects the evolutionary adaptation of lipid metabolism to the specific physiological needs and environmental niches of different organisms.

Chemical Synthesis and Derivatization of Z Methyl Tetradec 9 Enoate

Stereoselective and Regioselective Synthetic Routes

The synthesis of (Z)-methyl tetradec-9-enoate requires precise control over the geometry of the double bond (stereoselectivity) and its position along the carbon chain (regioselectivity).

Total synthesis allows for the construction of the molecule from simple, readily available precursors, offering high purity and unambiguous placement of the double bond.

Wittig Reaction: The Wittig reaction is a powerful and widely used method for creating carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides. masterorganicchemistry.comlibretexts.org To achieve the desired (Z)-geometry for methyl tetradec-9-enoate, a non-stabilized ylide is required. organic-chemistry.org The synthesis can be performed by reacting methyl 9-oxononanoate (B1257084) with the ylide generated from pentyltriphenylphosphonium bromide. The use of a non-stabilized ylide favors a kinetically controlled pathway that leads predominantly to the (Z)-alkene. organic-chemistry.org

Alkyne-Based Strategies: Another robust method involves the creation of a C-C triple bond, which is then stereoselectively reduced to a (Z)-alkene. This can be achieved through alkyne metathesis or by coupling smaller terminal alkynes (e.g., 1-heptyne (B1330384) and methyl 8-nonynoate) using metal catalysts. organicreactions.orgwikipedia.org The resulting internal alkyne is subsequently hydrogenated using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), which selectively produces the cis-alkene without over-reducing it to the corresponding alkane. organic-chemistry.org

Ozonolysis-Wittig Sequence: A specific synthetic route involves the ozonolysis of a more readily available unsaturated ester, methyl oleate (B1233923). google.com In this process, methyl oleate is cleaved at its double bond to produce methyl 9-oxononanoate. This aldehyde-ester is then subjected to a Wittig reaction with an appropriate phosphonium ylide (e.g., from 1-bromopentane) to construct the final C14 chain with the required (Z)-double bond at the C9 position. google.com

Table 1: Comparison of Total Synthesis Approaches
MethodKey ReactionStereoselectivity ControlNotes
Wittig ReactionAldehyde + Phosphonium YlideUse of non-stabilized ylides favors (Z)-alkene formation. organic-chemistry.orgA versatile and common method for alkene synthesis. wikipedia.org
Alkyne ReductionPartial Hydrogenation of an AlkyneLindlar's catalyst provides high selectivity for the (Z)-alkene. organic-chemistry.orgRequires synthesis of the precursor alkyne.
Ozonolysis-WittigOzonolysis + Wittig ReactionControlled by the Wittig reaction step.Allows conversion from other common fatty acid esters like methyl oleate. google.com

Semi-synthetic methods utilize naturally occurring compounds as starting materials, which can be more cost-effective for large-scale production.

Esterification of Myristoleic Acid: Myristoleic acid ((9Z)-tetradecenoic acid) occurs naturally in the seed oils of plants from the Myristicaceae family (e.g., nutmeg) and in saw palmetto extract. wikipedia.orgmetabolon.com this compound can be synthesized directly from this natural precursor through acid-catalyzed esterification. researchgate.net The reaction typically involves refluxing the fatty acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). researchgate.netscience.gov

Transesterification of Triglycerides: A widely used industrial method for producing fatty acid methyl esters (FAMEs) is the transesterification of triglycerides, which are the primary components of fats and oils. wikipedia.orgnih.gov Natural oils that contain myristoleate (B1240118) residues can be reacted with a large excess of methanol in the presence of a catalyst. mdpi.com This process can be catalyzed by either acids (e.g., H₂SO₄) or, more commonly, bases (e.g., sodium hydroxide, potassium hydroxide, or sodium methoxide). mdpi.commdpi.com The reaction converts the triglyceride into a mixture of FAMEs and glycerol, from which the desired methyl myristoleate can be isolated. google.com

Analog Synthesis and Structural Modifications for Structure-Activity Relationship Studies

Modifying the structure of this compound is essential for studying how its chemical features relate to its biological or physical properties.

Geometric Isomers: The geometric isomer, (E)-methyl tetradec-9-enoate (methyl myristelaidate), can be synthesized using variations of standard olefination reactions. For instance, the Wittig reaction using a stabilized ylide (where the alkyl group is adjacent to an electron-withdrawing group) or employing the Schlosser modification with a non-stabilized ylide can provide the (E)-alkene with high selectivity. organic-chemistry.orgwikipedia.org

Table 2: Examples of Isomers and Homologues
Compound NameRelationship to ParentStructural DifferencePotential Synthetic Route
(E)-Methyl tetradec-9-enoateGeometric IsomerTrans (E) double bondWittig reaction (stabilized ylide)
(Z)-Methyl tetradec-11-enoatePositional IsomerDouble bond at C11Wittig reaction with different aldehyde/ylide pair
(Z)-Methyl pentadec-9-enoateHomologueC15 chain lengthWittig or alkyne synthesis with longer chain precursors
(Z)-Methyl tridec-9-enoateHomologueC13 chain lengthWittig or alkyne synthesis with shorter chain precursors

Chemical derivatization introduces new functional groups into the molecule, enabling its use as a probe or creating materials with new properties.

Modification of the Double Bond: The C9 double bond is a key site for chemical modification. One of the most common reactions is epoxidation, which converts the alkene into an oxirane (epoxide) ring. nih.gov This is often achieved using a peroxy acid, such as peroxyformic acid generated in situ from formic acid and hydrogen peroxide. mdpi.com The resulting epoxidized methyl myristoleate can serve as a monomer for bio-based polymers or as a reactive intermediate for introducing other functional groups (e.g., diols via ring-opening). mdpi.comnih.gov

Modification of the Ester Group: The methyl ester functionality can be modified through transesterification with other alcohols. wikipedia.org This allows for the attachment of various tags for analytical or biological studies. For example, reacting this compound with a fluorescent alcohol or a biotin-containing alcohol under transesterification conditions would yield a tagged fatty acid analog. These probes can be used to track the uptake and metabolism of the fatty acid within cells or organisms.

Biocatalytic Approaches to this compound Production

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, often with high specificity and under mild, environmentally friendly conditions.

Enzymatic Esterification and Transesterification: Lipases are enzymes that catalyze the hydrolysis and synthesis of esters. nih.gov In low-water environments, they are highly effective at catalyzing esterification and transesterification reactions. nih.gov Immobilized lipases, such as Novozym 435 (from Candida antarctica) or lipases from Thermomyces lanuginosus, can be used to produce this compound. nih.gov These enzymes can either catalyze the direct esterification of myristoleic acid with methanol or the transesterification of triglycerides containing myristoleate. mdpi.comnih.gov These reactions proceed at moderate temperatures (e.g., 30-60°C) and can achieve high yields (over 90%). nih.gov

Metabolic Engineering: Advances in synthetic biology allow for the engineering of microorganisms like Escherichia coli to produce specific fatty acids. researchgate.netnih.gov By introducing genes for specific fatty acid desaturases and thioesterases, and by knocking out competing metabolic pathways, strains can be developed that overproduce specific monounsaturated fatty acids like myristoleic acid. researchgate.netnih.gov The fatty acids produced by fermentation can then be extracted and chemically esterified to yield the final methyl ester product. This approach provides a route to the compound from simple carbon sources like glucose.

Biological and Ecological Functions of Z Methyl Tetradec 9 Enoate As a Semiochemical

Role as an Insect Pheromone Component

(Z)-Methyl tetradec-9-enoate has been identified as a key component in the pheromone systems of several insect species across different orders, including Diptera, Hymenoptera, and the subclass Acari (mites). Its role is crucial in behaviors such as mate recognition and reproductive isolation.

The production of this compound can be sex-specific, contributing to distinct chemical signals for mating.

In the neotropical fly species Drosophila paulistorum, this compound is a component of the male-specific cuticular pheromone blend nih.govou.edu. This compound, along with other male-specific esters, is not found in females of this species complex nih.gov. The presence and quantity of these male-specific compounds increase significantly as the males reach sexual maturity, indicating their role in reproductive signaling ou.edu. Research has shown that the pheromone profiles of males, which include this compound, are recognized by females and are crucial for mate selection nih.gov.

This compound is also recognized as a pheromone in the cuckoo bumblebee Psithyrus sylvestris and the mite species Tortonia sp. medchemexpress.com. However, the specific sex that produces this pheromone in these species is not detailed in the available literature.

The specificity of chemical signals is often achieved through unique blends of compounds, where the presence and ratio of each component are critical for eliciting a specific behavioral response.

In Drosophila paulistorum, this compound is part of a multi-component pheromone system. It is found along with another major male-specific compound, docosenyl acetate (B1210297) ou.edu. The six semispecies within the D. paulistorum complex share the same 15 major pheromonal compounds but in varying quantities, with four being male-specific long-chain esters, including this compound nih.gov. The ratio of this compound to docosenyl acetate varies significantly among these semispecies, ranging from 0.22 to 1.33 ou.edu. This variation in the blend composition is believed to play a crucial role in species recognition and reproductive isolation, as females use these chemical profiles to accept mates of their own kind and reject others nih.gov.

The following table details the species known to utilize this compound as a pheromone component and the other compounds it interacts with.

SpeciesPheromone Component(s)Function
Drosophila paulistorum This compound, docosenyl acetate, and other estersMale-produced sex pheromone; species recognition
Psithyrus sylvestris This compoundPheromone
Tortonia sp. This compoundPheromone

Function as a Kairomone in Insect-Plant Interactions

While many fatty acid derivatives are known to be involved in insect-plant interactions, specific evidence for the role of this compound as a kairomone is not well-documented in the scientific literature.

There is no direct scientific evidence to suggest that this compound is a volatile compound emitted by host plants that attracts or repels insect herbivores.

The specific role of this compound in mediating the behavior of herbivores, such as feeding or oviposition, has not been established in published research.

Involvement in Other Interspecific Chemical Communication

The involvement of this compound in other forms of interspecific chemical communication, such as interactions between predators and prey or parasitoids and hosts, is not currently supported by direct scientific findings. While semiochemicals are known to mediate such interactions, the specific function of this compound in these contexts remains to be investigated.

Microbe-Host Interactions (excluding human pathogenicity)

This compound has been identified as an active compound in the context of microbial interactions. Research has shown that this fatty acid methyl ester, found in by-products from cheese manufacturing, is one of the most active fatty acids involved in inhibiting the germination of Candida albicans. caymanchem.com It demonstrates a minimal inhibitory concentration (MIC) of 9 µM in vivo, highlighting its role in controlling the proliferation of this fungus. caymanchem.com This function underscores its potential significance in environments where microbial competition and host colonization are prevalent.

Predator-Prey and Parasitoid-Host Dynamics

Currently, there is limited specific information available from scientific literature detailing the role of this compound as a kairomone, allomone, or synomone in mediating predator-prey or parasitoid-host interactions.

Physiological and Behavioral Responses in Target Organisms

The perception of this compound by an organism initiates a cascade of physiological events, leading to specific behavioral outputs.

Olfactory Receptor Neuron Activation and Signal Transduction

The detection of volatile semiochemicals like this compound begins at the periphery of the nervous system, in olfactory receptor neurons (ORNs). The process is initiated when the molecule binds to specific odorant receptors (ORs), which are part of the large G protein-coupled receptor superfamily, located in the neuron's membrane. pherobase.com

This binding event triggers a conformational change in the receptor, which in turn activates an associated G protein (Golf). The activated G protein then stimulates the enzyme adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger, cyclic AMP (cAMP). science.gov This rise in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations like calcium and sodium. The subsequent depolarization of the neuron generates an electrical signal, or action potential, which then travels along the axon to processing centers in the brain, such as the olfactory bulb. pherobase.com This signal transduction pathway translates the chemical detection of the compound into a neural signal that the organism can interpret.

Behavioral Elicitation: Mating, Oviposition, Foraging

The neural signals initiated by this compound can elicit critical behaviors essential for reproduction and survival.

Mating: this compound has been identified as a sex pheromone for the fruit fly Drosophila paulistorum. pherobase.com In this context, the compound is released by one sex to attract the other for the purpose of mating. Male insects detect the pheromone, often in a specific blend of several chemicals, via highly sensitive receptors on their antennae. wisc.edu This detection prompts the male to fly upwind, following the pheromone plume to locate the "calling" female. wikipedia.org By releasing a synthetic version of this pheromone into the environment, a technique known as mating disruption can be employed. This strategy saturates the area with the scent, confusing males and preventing them from locating receptive females, thereby disrupting the reproductive cycle. wikipedia.orgmdpi.cominsectscience.co.za

Oviposition and Foraging: There is currently no specific scientific information available that documents this compound acting as a chemical cue for oviposition (egg-laying) or foraging behaviors in any target organism. Gravid female insects typically rely on a combination of visual and chemical cues from host plants or other environmental sources to select suitable sites for their offspring, but a role for this specific compound has not been identified. nih.gov

Structure-Activity Relationship Studies in Biological Systems

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological effect. For semiochemicals, these studies often involve synthesizing and testing structural analogs to determine which molecular features are critical for activity. Key modifications can include altering the carbon chain length, or changing the position and geometry (e.g., Z/cis vs. E/trans) of double bonds. mdpi.com

The biological activity of fatty acid esters and other semiochemicals is often highly dependent on these structural characteristics. Even minor changes, such as shifting a methyl branch by two positions or altering the chain length by two carbons, can significantly reduce or eliminate the behavioral response in insects that rely on specific pheromones. mdpi.com This specificity suggests that the olfactory receptors of the target organism are finely tuned to the precise structure of the key compound.

However, specific structure-activity relationship studies focusing on this compound, where its analogs are systematically tested to evaluate changes in pheromonal or other semiochemical activity, are not available in the current body of scientific literature.

Environmental Fate and Biotransformation of Z Methyl Tetradec 9 Enoate

Biodegradation Pathways in Soil and Aquatic Environments

(Z)-Methyl tetradec-9-enoate is generally considered to be readily biodegradable in both soil and aquatic environments. semanticscholar.org The fatty acid component is a natural product, making it a viable substrate for a wide array of microorganisms. lyellcollection.org The rate of degradation can, however, be influenced by environmental factors such as temperature, pH, nutrient availability, and the presence of acclimated microbial populations.

Microbial Communities and Enzymatic Degradation

The biodegradation of FAMEs like this compound is not limited to specific microbial taxa but is carried out by a diverse range of bacteria, fungi, and actinomycetes present in the environment. lyellcollection.orgijfans.org Analysis of soil microbial communities often involves profiling fatty acid methyl esters, which indicates that numerous organisms interact with these molecules. researchgate.net Genera such as Bacillus, Stenotrophomonas, Cladosporium, and Phoma are common soil inhabitants that possess the metabolic machinery to process fatty acids. ijfans.org In aquatic systems, bacteria like Lysinibacillus sphaericus have demonstrated the ability to degrade and assimilate fatty acids. arcjournals.org

The primary enzymatic action initiating the breakdown of this compound is hydrolysis, catalyzed by esterases and lipases. lyellcollection.orgnih.gov These enzymes cleave the ester bond, a process that can occur both inside and outside the microbial cell.

Key Microbial Genera Involved in FAME Degradation

Microbial Group Representative Genera Environment
Bacteria Bacillus, Stenotrophomonas, Lysinibacillus Soil, Aquatic
Fungi Cladosporium, Phoma Soil

Metabolites and Degradation Products

The microbial degradation of this compound follows a well-established, two-step pathway for FAMEs. lyellcollection.org

De-esterification: The initial step is the enzymatic hydrolysis of the ester bond. This reaction yields two primary metabolites: myristoleic acid ((Z)-tetradec-9-enoic acid) and methanol (B129727). lyellcollection.org

Oxidation: Both of these intermediate products are readily metabolized further. Myristoleic acid enters the β-oxidation pathway, a core metabolic process where the fatty acid chain is sequentially cleaved into two-carbon acetyl-CoA units. lyellcollection.org These units can then enter the citric acid cycle for energy production or be used by the microorganism for biosynthesis. The methanol produced is also easily biodegraded by a wide range of microorganisms under both aerobic and anaerobic conditions. lyellcollection.org

Under anaerobic conditions, the ultimate breakdown of FAMEs can lead to the generation of methane. semanticscholar.org

Abiotic Degradation Mechanisms

Alongside biodegradation, this compound is subject to non-biological degradation processes that contribute to its transformation in the environment.

Photolysis and Hydrolysis

Direct photolysis, or degradation by sunlight, is not considered a major degradation pathway for FAMEs in aquatic environments. However, abiotic hydrolysis of the ester linkage can occur without microbial intervention. This chemical process is dependent on pH, with reaction rates typically increasing under acidic or alkaline conditions. google.com Generally, for similar methyl esters, the rate of abiotic hydrolysis is slower than enzymatic synthesis, suggesting it is a less dominant pathway than biodegradation under neutral environmental conditions. kuleuven.be

Oxidation Reactions in Atmospheric and Aqueous Systems

As an unsaturated compound, the double bond in this compound is a site for oxidation reactions. In the atmosphere, volatile organic compounds with carbon-carbon double bonds are susceptible to oxidation initiated by hydroxyl (OH) radicals, ozone (O₃), and nitrate (B79036) radicals (NO₃). copernicus.orgcopernicus.org These reactions can lead to the formation of various smaller, oxygenated compounds.

In aqueous or soil environments, autooxidation can occur over time. Studies on other unsaturated fatty acid methyl esters have shown significant oxidation after several months, a process that can be inhibited by the presence of natural antioxidants. nih.gov This suggests that in the absence of rapid biodegradation, slow oxidation of the double bond can contribute to the transformation of the molecule.

Persistence and Mobility in Environmental Compartments

The persistence and mobility of a chemical determine its potential to spread in the environment and contaminate water resources. nih.govnih.gov Fatty acid methyl esters such as this compound are generally characterized by low aqueous solubility and low volatility, which limits their mobility. semanticscholar.org

Their structure, featuring a long hydrocarbon tail, gives them a high affinity for organic matter in soil and sediment. lyellcollection.org This tendency to sorb to particles significantly reduces their movement in the aqueous phase, thereby limiting their potential to leach into groundwater. umweltbundesamt.de

Summary of Environmental Properties

Property General Assessment for this compound
Biodegradability Readily biodegradable (aerobic and anaerobic)
Primary Degradation Pathway Enzymatic hydrolysis followed by β-oxidation
Key Metabolites Myristoleic acid, Methanol
Abiotic Degradation Minor roles for chemical hydrolysis and oxidation
Aqueous Solubility Low
Mobility in Soil Low (high sorption to organic matter)

| Persistence | Low under optimal biodegradation conditions |

Soil Adsorption and Leaching Potential

The mobility of this compound in the terrestrial environment is largely governed by its adsorption to soil particles, which in turn dictates its potential for leaching into groundwater. The primary mechanism for the adsorption of non-polar organic compounds like this one is partitioning into the organic matter of the soil.

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the extent of this adsorption. A high Koc value indicates a strong tendency for the chemical to bind to soil and sediment, resulting in low mobility and a reduced potential for leaching. Conversely, a low Koc value suggests weak adsorption and a higher likelihood of movement through the soil profile.

Using estimation methods, such as those employed in the US Environmental Protection Agency's EPI Suite™, the log Kow can be used to predict the Koc. epa.govepisuite.dev Based on its high lipophilicity (hydrophobicity), this compound is expected to have a high Koc value.

Detailed Research Findings:

Compounds with a high log Kow, typically greater than 4.0, are strongly sorbed to soil and organic matter. ecetoc.org

The strong adsorption suggested by the high estimated Koc value implies that this compound is unlikely to be mobile in soil.

Leaching through the soil column into groundwater is therefore expected to be a minor transport pathway for this compound. ladwp.com

Instead, it is more likely to remain in the upper soil layers, where it can be subject to other fate processes such as biodegradation. Fatty acid methyl esters are generally reported to be readily biodegradable in soil environments. lyellcollection.org

Table 1: Estimated Soil Adsorption and Leaching Parameters for this compound

ParameterEstimated ValueInterpretation
Log Kow 5.4High lipophilicity
Koc (L/kg) High (estimated)Strong adsorption to soil organic matter
Leaching Potential LowImmobile in most soil types

Volatilization and Atmospheric Transport

Volatilization from soil and water surfaces is another potential environmental transport route for chemical compounds. This process is primarily influenced by the compound's vapor pressure and its Henry's Law constant.

The vapor pressure of a substance indicates its tendency to evaporate into the air. While specific experimental data for the vapor pressure of this compound is scarce, data for other long-chain fatty acid methyl esters show a clear trend of decreasing vapor pressure with increasing molecular weight. nih.govupb.ro Given its relatively high molecular weight (240.38 g/mol ), its vapor pressure is expected to be low. nih.gov One source provides an estimated vapor pressure of 0.0±0.6 mmHg at 25°C, though the uncertainty is high.

The Henry's Law constant (H) quantifies the partitioning of a chemical between water and the overlying air. A higher Henry's Law constant indicates a greater tendency for the substance to move from water to air. This constant can be estimated from the ratio of vapor pressure to water solubility. Given the expected low vapor pressure and low aqueous solubility of this compound, its potential for volatilization from water is generally considered to be low. lyellcollection.org

Detailed Research Findings:

Fatty acid methyl esters (FAMEs) as a class are characterized by low volatility. researchgate.net

The low estimated vapor pressure suggests that volatilization from dry soil surfaces is not a significant dissipation mechanism.

Similarly, the low Henry's Law constant indicates that volatilization from moist soil or water bodies will be limited.

Consequently, significant atmospheric transport of this compound is not anticipated. The compound is more likely to remain in the soil or aquatic compartment rather than partitioning into the atmosphere.

Table 2: Estimated Volatilization and Atmospheric Transport Parameters for this compound

ParameterEstimated Value/CharacteristicInterpretation
Vapor Pressure Low (estimated)Low tendency to evaporate
Henry's Law Constant Low (estimated)Low potential to partition from water to air
Atmospheric Transport Potential LowUnlikely to be transported long distances in the atmosphere

Biotechnological and Applied Research Perspectives on Z Methyl Tetradec 9 Enoate

Development of Sustainable Pest Management Strategies

(Z)-Methyl tetradec-9-enoate is classified as a semiochemical, a type of informative molecule used in interactions between organisms. plantprotection.plresearchgate.net In the context of agriculture, semiochemicals are pivotal in developing sustainable pest management strategies that offer an alternative to conventional insecticides. plantprotection.plplantprotection.pl These compounds are utilized to manipulate the behavior of insect pests, thereby affecting their survival and reproduction to control infestations on crops. plantprotection.pl The application of semiochemicals is considered an eco-friendly approach for both monitoring and directly controlling various insect pests. researchgate.net

Monitoring and Trapping Devices based on Semiochemicals

One of the primary applications of semiochemicals like this compound in integrated pest management (IPM) is for monitoring and mass trapping. plantprotection.plpherobase.comnih.gov As a compound used by certain insect species in their chemical communication systems, it can be synthesized and used as a lure in trapping devices. pherobase.com These devices help in the detection, monitoring, and mass trapping of economically significant agricultural and storage pests. nih.govnih.gov

By baiting traps with specific semiochemicals, farmers and pest management professionals can monitor the population dynamics of target pests. entomologyjournals.com This data is crucial for making informed decisions about the timing and necessity of other control interventions. In some cases, deploying a large number of traps, a technique known as mass trapping, can significantly reduce the local pest population and prevent widespread crop damage. plantprotection.pl

Table 1: Semiochemical-Based Pest Management Techniques

TechniqueObjectiveMechanism of ActionRelevance to this compound
MonitoringAssess pest population size and activity.Synthetic semiochemical lures attract target insects to traps for counting.Used as a lure to attract specific insect species for population tracking.
Mass TrappingDirectly reduce pest population numbers.A high density of semiochemical-baited traps are deployed to capture a large portion of the insect population.Can be employed as the active attractant in mass trapping campaigns.
Mating DisruptionPrevent or delay insect reproduction.The atmosphere is permeated with the semiochemical, confusing males and preventing them from locating females.As an insect semiochemical, it has the potential to be used in species-specific mating disruption formulations.

Disruption of Insect Communication Systems

Mating disruption is a proactive pest control strategy that uses semiochemicals, particularly sex pheromones, to interfere with the communication between insects, thereby preventing them from reproducing. nih.govresearchgate.net The technique involves releasing a synthetic version of a species' pheromone into the environment, which confuses the males and makes it difficult for them to locate females for mating. researchgate.net This disruption is a key component of many IPM programs. plantprotection.pl

While research on this compound for this specific purpose is ongoing, the principle is well-established with structurally similar compounds. For instance, (Z,E)-9,12-tetradecadienyl acetate (B1210297) (ZETA) is used globally for the mating disruption of major moth pests in stored products. nih.govnih.gov Dispensers, which can range from hollow plastic fibers to microencapsulated sprays, release the semiochemical at a controlled rate to maintain an effective concentration in the target area. researchgate.net The success of this method reduces the need for conventional pesticides and can lead to significant reductions in pest populations and crop damage. entomologyjournals.comresearchgate.net

Biosynthesis Engineering for Enhanced Production

The traditional production of semiochemicals often involves costly multi-step chemical synthesis that can generate toxic byproducts. nih.gov To overcome these challenges, research has focused on biotechnological production methods, which offer a more sustainable and potentially cost-effective alternative. herts.ac.uk This "green chemistry" approach leverages metabolic engineering to turn microorganisms and plants into cellular factories for producing valuable compounds like this compound. nih.gov

Microbial and Plant Cell Factories for this compound Synthesis

Engineered microorganisms, particularly the yeast Saccharomyces cerevisiae, have emerged as a promising platform for the bioproduction of insect pheromones and their precursors. nih.govnih.gov Research has demonstrated that by introducing specific genes, yeast can be programmed to produce complex pheromones. nih.gov In some of these engineered pathways, fatty acid methyl esters like (Z)-9-tetradecenoic acid methyl ester serve as precursors that are fed into the culture medium for conversion into the final product. nih.gov

In addition to microbes, plants are being explored as biofactories. herts.ac.uk Transiently expressing the necessary biosynthetic genes in plants, such as Nicotiana benthamiana, represents a novel and sustainable production method for related pheromone compounds. herts.ac.uk These biological systems offer the potential for scalable and environmentally friendly synthesis.

Genetic Modification for Yield Optimization

Optimizing the yield of this compound and related semiochemicals in these biological factories requires precise genetic modification. nih.gov The process involves assembling a complete biosynthetic pathway within the host organism by introducing a combination of genes from various sources, including insects, plants, and other fungi. nih.govnih.gov

Key enzymes in these pathways often include:

Desaturases: These enzymes introduce double bonds at specific positions in fatty acid chains. The stereospecificity of desaturases, such as the (Z)-9 desaturase found in moths like Spodoptera littoralis, is critical for producing the correct isomer of the target compound. nih.govnih.gov

Fatty Acyl Reductases (FARs): These convert fatty acids or their derivatives into fatty alcohols, which are often intermediates in pheromone biosynthesis. nih.gov

Acetyltransferases (ATs): These enzymes attach an acetyl group to a fatty alcohol, a final step in the formation of many acetate-based pheromones. nih.gov

By carefully selecting and combining these genes, researchers can create tailor-made production strains that efficiently convert simple substrates into the desired high-value semiochemical, often with minimal accumulation of intermediate byproducts. nih.gov

Potential as a Precursor in Biorefinery Processes

In the context of biotechnology, this compound is a valuable precursor for creating more complex, high-value chemicals. nih.gov Biorefinery processes aim to convert biomass and biological feedstocks into a range of products, and the synthesis of specialty chemicals like insect pheromones is a prime example.

Engineered yeast has been shown to utilize (Z)-9-tetradecenoic acid methyl ester as a building block, modifying it through a series of enzymatic steps to produce more complex pheromones like (Z,E)‐9,12‐tetradecadienyl acetate. nih.gov This demonstrates its role as a key intermediate in a multi-step biocatalytic process. The ability to use a foundational molecule like this compound and enzymatically tailor its structure opens the door for producing a wide array of semiochemicals within a single production platform, showcasing a key principle of advanced biorefining.

Emerging Applications in Material Science or Specialty Chemicals (excluding direct human use)

This compound, also known as methyl myristoleate (B1240118), is a monounsaturated fatty acid methyl ester that is gaining attention for its potential as a versatile building block in the synthesis of specialty chemicals and bio-based materials. Research into the chemical modification of unsaturated fatty acid esters has opened up several promising avenues for its application, moving beyond its traditional use as a component of biodiesel. These emerging applications are primarily centered on leveraging the reactivity of its carbon-carbon double bond through processes like metathesis, as well as utilizing the ester functionality for conversion into other valuable chemical intermediates.

One of the most significant areas of research for unsaturated fatty acid esters like this compound is olefin metathesis. This class of reactions allows for the precise cleavage and reformation of carbon-carbon double bonds, enabling the synthesis of a wide range of molecules that are otherwise difficult to produce. While much of the research has focused on more abundant fatty acid esters like methyl oleate (B1233923), the principles are directly applicable to methyl myristoleate.

Ethenolysis is a specific type of cross-metathesis reaction with ethylene (B1197577) that shortens the carbon chain of a fatty acid ester, yielding valuable shorter-chain ω-unsaturated esters and alpha-olefins. These products can serve as precursors for polymers and other specialty chemicals. For instance, the ethenolysis of methyl oleate is a known route to produce methyl 9-decenoate, a precursor for nylon-10, and 1-decene. scielo.br Analogously, the ethenolysis of this compound would yield methyl 9-decenoate and 1-pentene, providing a bio-based route to these important chemical intermediates.

Cross-metathesis with other olefins can be employed to lengthen the carbon chain or introduce new functional groups, leading to the synthesis of specialty esters with tailored properties. For example, the cross-metathesis of unsaturated esters with cyclic olefins can produce long-chain di-unsaturated esters, which could find applications as specialty lubricants or plasticizers. scielo.br Furthermore, this methodology has been used to synthesize precursors for insect pheromones, which are highly selective and effective agents for pest control. scielo.br

The following table illustrates the potential products from the metathesis of this compound:

Reaction Type Reactants Catalyst Potential Products Potential Applications of Products
EthenolysisThis compound, EthyleneRuthenium-based catalyst (e.g., Grubbs' catalyst)Methyl 9-decenoate, 1-PentenePolymer precursors (e.g., for polyamides), fine chemicals
Self-metathesisThis compoundTungsten-based catalyst (e.g., WCl6/Me4Sn)9-Octadecene, Dimethyl 9-octadecenedioateSpecialty lubricants, polymer intermediates
Cross-metathesisThis compound, Functionalized olefinRuthenium or Tungsten-based catalystDienoic esters, functionalized estersPheromone precursors, specialty plasticizers

Beyond metathesis, this compound can serve as a precursor for various specialty chemicals through more traditional organic synthesis routes. As part of the "mid-cut" (C12-C14) fraction of fatty acid methyl esters, it can be used in the production of surfactants and emollients. fosfa.org

Surfactant Production: The methyl ester can be sulfonated to produce methyl ester sulfonates (MES), which are biodegradable surfactants used in detergents. fosfa.org This provides a greener alternative to petroleum-derived surfactants.

Emollient Synthesis: Through interesterification, where the methanol (B129727) of the ester is replaced with another alcohol, various specialty esters can be produced. fosfa.org A prominent example is the reaction of C14 methyl esters with isopropyl alcohol to produce Isopropyl Myristate (IPM), a widely used emollient and lubricant in the cosmetics industry. fosfa.org

The following table summarizes the potential specialty chemical derivatives of this compound:

Derivative Class Synthesis Route Example Derivative Key Properties Industrial Sector
Methyl Ester Sulfonates (MES)SulfonationSodium Methyl-9-sulfonatetradecanoateBiodegradable, good detergencyCleaning Products
Specialty EstersInteresterificationIsopropyl (Z)-tetradec-9-enoateEmollient, lubricantPersonal Care, Industrial Lubricants
Fatty AlcoholsHydrogenation(Z)-Tetradec-9-en-1-olChemical intermediateSurfactants, Plasticizers
Dicarboxylic AcidsOzonolysisNonanedioic acid (Azelaic acid), Pentanoic acidPolymer building blocksPolymers, Lubricants

The biotechnological production of this compound and its subsequent conversion into these value-added chemicals represent a significant step towards a more sustainable chemical industry, reducing the reliance on petrochemical feedstocks. fosfa.org

Computational and Theoretical Studies on Z Methyl Tetradec 9 Enoate

Molecular Modeling and Docking Studies of Receptor Interactions

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. While specific docking studies exclusively focused on (Z)-Methyl tetradec-9-enoate are not extensively documented, research on its corresponding carboxylic acid, myristoleic acid, and other fatty acids provides a strong basis for understanding its potential receptor interactions.

Fatty acid-binding proteins (FABPs) are a family of intracellular proteins that bind to fatty acids and other lipophilic substances, facilitating their transport and regulating their metabolism. Molecular docking studies have been employed to investigate the interaction of various fatty acids with different isoforms of FABPs. For instance, studies have explored the binding of fatty acids to FABP3, FABP4, and FABP5, revealing that the affinity and specificity are influenced by the chain length, degree of unsaturation, and the conformation of the fatty acid.

In a typical molecular docking simulation, the three-dimensional structure of the target receptor, often obtained from X-ray crystallography or NMR spectroscopy, is used as a template. The ligand, in this case, this compound, is then computationally "docked" into the binding site of the receptor. The simulation software calculates the most favorable binding poses based on a scoring function that estimates the binding free energy. This energy is influenced by various factors, including electrostatic interactions, van der Waals forces, hydrogen bonding, and hydrophobic interactions.

For this compound, it is hypothesized that the long hydrocarbon tail would favorably interact with hydrophobic pockets within the binding site of receptors like FABPs. The cis double bond at the 9th position introduces a kink in the aliphatic chain, which can influence its fit and orientation within the binding cavity compared to its saturated counterpart, methyl myristate. The ester group can participate in hydrogen bonding or polar interactions with specific amino acid residues in the receptor's active site.

A hypothetical docking study of this compound with a fatty acid-binding protein might reveal the following interactions:

Interaction Type Potential Interacting Residues in Receptor Functional Group of this compound
Hydrophobic InteractionsLeucine, Isoleucine, Valine, PhenylalanineAlkyl chain
Hydrogen BondingArginine, Lysine, Serine, ThreonineCarbonyl oxygen of the ester group
van der Waals ForcesVarious nonpolar residuesEntire molecule

This table is a hypothetical representation of potential interactions and is not based on direct experimental data for this compound.

Quantum Chemical Calculations for Conformational Analysis and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure, geometry, and reactivity of molecules. These methods can provide detailed information about the conformational preferences and the distribution of electron density within this compound.

Reactivity: Quantum chemical calculations can also elucidate the reactivity of different parts of the molecule. For unsaturated fatty acid methyl esters, a key aspect of reactivity is the susceptibility of the C-H bonds to abstraction, which is the initial step in lipid peroxidation. Theoretical calculations have been used to determine the bond dissociation energies (BDEs) of C-H bonds in molecules like methyl oleate (B1233923) and methyl linoleate. These studies have shown that the allylic hydrogens (hydrogens on the carbon atoms adjacent to the double bond) have significantly lower BDEs than other C-H bonds in the molecule, making them more susceptible to radical attack sylzyhg.com. In this compound, the hydrogens on C8 and C11 would be the most reactive sites for such reactions.

The distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, can reveal the electrophilic and nucleophilic sites within the molecule. The carbonyl carbon of the ester group is expected to be an electrophilic center, while the carbonyl oxygen and the double bond are nucleophilic regions.

Calculated Property Significance for this compound
Optimized GeometryProvides the most stable 3D structure, including the kink due to the cis-bond.
Bond Dissociation EnergiesIdentifies the most reactive C-H bonds (allylic positions) for oxidation.
Frontier Molecular Orbitals (HOMO/LUMO)Determines the molecule's ability to donate or accept electrons, influencing its reactivity in chemical reactions.
Electrostatic Potential MapVisualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

This table outlines the types of insights that can be gained from quantum chemical calculations for this compound.

Predictive Models for Biological Activity based on QSAR (Quantitative Structure-Activity Relationship)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug discovery and toxicology. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. While a specific QSAR model for this compound has not been published, studies on the antimicrobial activity of fatty acids and their esters provide a framework for how such a model could be developed.

QSAR studies on the antimicrobial activity of fatty acids and their derivatives have shown that properties like lipophilicity (logP), electronic parameters, and steric descriptors are crucial for their biological effect. For example, a study on the antimicrobial activity of various fatty acids and their esters against Staphylococcus aureus developed a QSAR model that highlighted the importance of molecular descriptors in predicting activity nih.gov.

A hypothetical QSAR model for the antimicrobial activity of a series of fatty acid methyl esters, including this compound, might take the following form:

log(1/MIC) = alogP + bLUMO + c*MR + d

Where:

MIC is the Minimum Inhibitory Concentration, a measure of antimicrobial activity.

logP is the logarithm of the octanol-water partition coefficient, a measure of lipophilicity.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor related to the ability to accept an electron.

MR is the Molar Refractivity, a steric descriptor related to the volume of the molecule.

a, b, c, and d are coefficients determined by regression analysis.

The development of a robust QSAR model involves several steps:

Data Set Collection: A series of compounds with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For this compound, its specific descriptors would place it within the chemical space of the model, allowing for the prediction of its biological activity. The presence and position of the double bond would significantly influence its calculated descriptors compared to other saturated and unsaturated fatty acid esters.

QSAR Descriptor Type Example Descriptor Relevance to this compound
LipophiliclogPInfluences membrane permeability and interaction with hydrophobic targets.
ElectronicLUMO EnergyRelates to the molecule's ability to participate in charge-transfer interactions.
StericMolar RefractivityDescribes the bulkiness of the molecule, which can affect binding to a receptor.
TopologicalWiener IndexEncodes information about the branching and size of the molecule.

This table provides examples of descriptor classes and their relevance in a QSAR context for this compound.

Future Research Directions and Unanswered Questions

Elucidation of Novel Biosynthetic Pathways

The biosynthesis of unsaturated fatty acids and their derivatives, such as (Z)-Methyl tetradec-9-enoate, in organisms like insects is a complex process involving a series of enzymatic reactions. nih.govfrontiersin.org Future research will need to focus on identifying and characterizing the specific enzymes and regulatory mechanisms involved in its production.

Key Research Areas:

Identification of Desaturases and Elongases: The specific desaturase enzymes responsible for introducing the double bond at the cis-9 position of the tetradecanoyl-CoA precursor need to be identified. nih.govoup.com Similarly, the elongase systems that determine the C14 chain length are crucial to understand.

Characterization of Reductases and Esterases: The terminal steps of the biosynthesis likely involve fatty-acyl CoA reductases (FARs) that produce the corresponding alcohol, followed by esterification. pnas.orgscispace.com The specific enzymes catalyzing these final modifications to form the methyl ester are yet to be fully characterized.

Regulatory Mechanisms: Understanding the hormonal and environmental cues that regulate the expression of genes involved in the biosynthetic pathway is a critical area for future investigation. nih.gov

A deeper understanding of these pathways could pave the way for manipulating the production of this compound in various organisms.

Discovery of New Biological Roles and Target Organisms

While this compound is known for its cytotoxic and antifungal activities, its full spectrum of biological roles is likely much broader. caymanchem.comglpbio.com Exploring its function in different ecological contexts and against a wider range of organisms is a promising research avenue.

Potential Areas of Investigation:

Expanded Antimicrobial Screening: Systematic screening against a diverse panel of pathogenic bacteria, fungi, and viruses could reveal new therapeutic applications. ekb.eg

Insect Communication: Beyond its established role in some species, investigating its function as a pheromone or allomone in other insect orders could uncover novel applications in pest management. asplantprotection.orgjustagriculture.in Fatty acid methyl esters have been shown to elicit aggression in social wasps, suggesting a role in alarm pheromones. nih.gov

Plant-Insect Interactions: The role of unsaturated fatty acids in plant defense against herbivores is an emerging field. frontiersin.orgnih.gov Investigating whether plants produce or mimic this compound to deter or attract insects could provide new insights into chemical ecology.

Immunomodulatory Effects: Free fatty acids are known to play roles in insect immunity. researchgate.net Research into the potential immunomodulatory effects of this compound in insects and other organisms could be fruitful.

The following table summarizes some of the known and potential biological roles of this compound and its precursor, myristoleic acid.

Biological RoleTarget Organism/Cell LineReference
Cytotoxicity (Apoptosis and Necrosis)Human prostate cancer LNCaP cells caymanchem.comglpbio.com
Antifungal (Inhibition of germination)Candida albicans caymanchem.comglpbio.com
AntibacterialVarious bacterial strains taylorandfrancis.com
Insect Pheromone (Potential)Various insect species asplantprotection.orgjustagriculture.in
Plant Stress Response (Potential)Various plant species frontiersin.orgnih.gov

Development of Advanced Sustainable Production Methods

The current reliance on extraction from natural sources or chemical synthesis for this compound can be inefficient and environmentally burdensome. frontiersin.org Developing sustainable and scalable production methods is crucial for its future application.

Promising Approaches:

Metabolic Engineering of Microorganisms: Engineering yeasts like Saccharomyces cerevisiae or bacteria such as Escherichia coli to produce this compound offers a renewable and scalable platform. frontiersin.orgnih.govnih.gov This involves introducing and optimizing the expression of the necessary biosynthetic genes.

Biocatalytic Synthesis: The use of isolated enzymes, particularly lipases, for the esterification of myristoleic acid provides a green chemistry alternative to traditional chemical synthesis. mdpi.comacs.orgresearchgate.net This approach often requires milder reaction conditions and can offer high selectivity.

Cell-Free Biosynthesis: As knowledge of the biosynthetic pathway grows, developing cell-free systems that utilize a cascade of purified enzymes could offer a highly controlled and efficient production method.

These advanced production methods could significantly reduce the cost and environmental footprint associated with obtaining this compound.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

To fully unravel the complexities of this compound's biosynthesis and biological roles, an integrated "omics" approach is essential. These high-throughput technologies can provide a systems-level understanding of the underlying molecular mechanisms.

Applications of Omics Technologies:

Genomics and Transcriptomics: Sequencing the genomes and transcriptomes of organisms that produce this compound can help identify the genes encoding the biosynthetic enzymes. scispace.comnih.gov

Proteomics: Analyzing the protein expression profiles of pheromone glands or other relevant tissues can identify the enzymes actively involved in its synthesis under different conditions. nih.gov

Metabolomics: Profiling the small molecule metabolites in conjunction with proteomic and transcriptomic data can help to elucidate the complete biosynthetic pathway and identify regulatory chokepoints. biorxiv.orgfrontiersin.orgnih.gov Direct analysis of insect pheromone glands by mass spectrometry is a powerful tool for this purpose. rsc.org

The integration of these omics datasets will be instrumental in building comprehensive models of this compound metabolism and function.

Addressing Environmental Impacts and Sustainable Use in Research

As with any bioactive compound, understanding the environmental fate and potential impacts of this compound is crucial, especially if it is to be used in large-scale applications such as agriculture.

Key Considerations for Sustainable Use:

Biodegradability: Studies on the biodegradation of fatty acid methyl esters suggest they are readily broken down by microorganisms in soil and water, which is a positive attribute for environmental compatibility. lyellcollection.orgarcjournals.orgepa.gov Further research should confirm the specific degradation pathways and rates for this compound.

Non-Target Effects: If used as a semiochemical for pest management, it is essential to evaluate any potential effects on non-target organisms, including beneficial insects and soil microbes. syntechresearch.combattelle.org

Sustainable Agriculture: The use of semiochemicals like this compound aligns with the principles of sustainable agriculture and integrated pest management (IPM) by offering a more targeted and environmentally benign alternative to broad-spectrum pesticides. asplantprotection.orgresearchgate.net

A thorough assessment of its environmental profile will ensure that the research and application of this compound are conducted in a sustainable and responsible manner.

Q & A

Basic Research Questions

Q. What are the key spectroscopic and chromatographic methods for identifying (Z)-methyl tetradec-9-enoate in complex mixtures?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the (Z)-configuration via coupling constants (J values) between protons at C9 and C10, typically ~10–12 Hz for cis isomers . Gas chromatography-mass spectrometry (GC-MS) with polar capillary columns (e.g., DB-WAX) can resolve this ester from structural analogs by retention index and fragmentation patterns (e.g., m/z 240.38 molecular ion) . Cross-validate with infrared (IR) spectroscopy for ester carbonyl absorption (~1740 cm⁻¹) .

Q. How can synthetic routes for this compound be optimized for high stereochemical purity?

  • Methodological Answer : Employ Wittig or Horner-Wadsworth-Emmons reactions using (Z)-configured alkenyl phosphonium salts or phosphonates to ensure stereoselectivity . Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography. Confirm purity using enantioselective HPLC with chiral stationary phases (e.g., Chiralcel OD-H) .

Q. What are the thermodynamic stability parameters of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV-vis). Quantify degradation products (e.g., oxidation at the double bond) using GC-MS and assess isomerization via NMR. Thermodynamic data, such as heats of hydrogenation (ΔH°), can be referenced from analogous unsaturated esters (e.g., methyl palmitoleate: ΔH° ≈ -120 kJ/mol) .

Advanced Research Questions

Q. How do enantiomers of related esters influence the ecological activity of this compound as a pheromone in Lepidoptera?

  • Methodological Answer : Design field experiments using traps baited with this compound and its enantiomers (e.g., (E)-isomer) to assess species-specific attraction. Compare results with syntopic species like A. geryon and A. albanica, which exhibit divergent responses to enantiomeric mixtures . Use electroantennography (EAG) to quantify antennal receptor sensitivity to stereochemical variations .

Q. What computational models predict the interaction of this compound with insect olfactory receptors?

  • Methodological Answer : Apply molecular docking simulations (e.g., AutoDock Vina) using crystal structures of pheromone-binding proteins (PBPs) from target species. Parameterize force fields with density functional theory (DFT)-calculated partial charges and conformational energies of the ester. Validate models against experimental EAG and behavioral assay data .

Q. How can contradictory data on the compound’s bioactivity be resolved in meta-analyses?

  • Methodological Answer : Conduct a systematic review following COSMOS-E guidelines:

  • Define inclusion criteria (e.g., studies using ≥95% pure this compound).
  • Assess heterogeneity sources (e.g., geographic variation in insect populations, methodological differences in dose-response assays).
  • Use random-effects models to pool effect sizes and perform sensitivity analyses to identify outliers .

Q. What role does this compound play in comparative studies of fatty acid esters’ physicochemical properties?

  • Methodological Answer : Compare its logP (octanol-water partition coefficient), melting point, and viscosity with analogs like cetyl myristoleate (hexadecyl (Z)-tetradec-9-enoate). Use quantitative structure-activity relationship (QSAR) models to correlate chain length, unsaturation, and ester group position with properties like volatility (critical for pheromone dispersal) .

Data Presentation and Analysis Guidelines

Q. How should researchers present conflicting results in dose-response studies of this compound?

  • Methodological Answer : Use forest plots to visualize effect sizes and confidence intervals across studies. Annotate discrepancies with potential explanations (e.g., differences in insect population genetics or experimental humidity levels). Apply statistical tests (e.g., Cochran’s Q) to quantify heterogeneity .

Q. What statistical methods are appropriate for analyzing time-dependent degradation of this compound in environmental samples?

  • Methodological Answer : Fit first-order kinetic models to degradation data using nonlinear regression. Calculate half-lives (t₁/₂) with 95% confidence intervals. Use ANOVA to compare degradation rates across environmental conditions (e.g., soil vs. aquatic matrices) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.